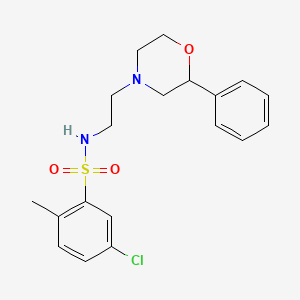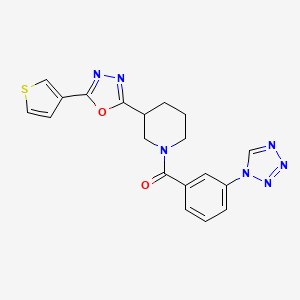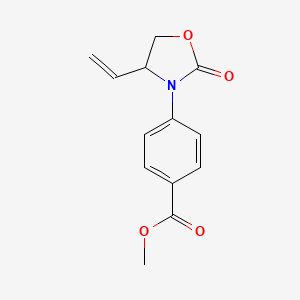![molecular formula C17H12ClFN2O3S B2530747 (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-96-2](/img/structure/B2530747.png)
(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, appears to be a derivative of benzothiazole with potential applications in chemical synthesis and possibly pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related benzothiazole derivatives, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the formation of a thiazole or thiadiazole ring, which is a common feature in various chemical modifiers and pharmaceuticals. For instance, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from a dinitrile precursor, suggesting that similar strategies could be employed for the synthesis of this compound . Additionally, the use of triethyl phosphate as a more cost-effective reagent for the synthesis of thiazolyl benzothiazolyl thioesters indicates that economic considerations are taken into account in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed by X-ray crystallography, as seen in the case of the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . This technique would likely be used to determine the structure of this compound, ensuring the correct stereochemistry and confirming the presence of the (Z)-configuration, which is crucial for the biological activity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is influenced by the substituents on the thiazole ring and the presence of imino groups. The papers suggest that these compounds can undergo further reactions, such as the formation of thioesters under alkaline conditions . This implies that this compound could also participate in similar reactions, potentially leading to a variety of products with different chemical properties.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of similar compounds. For example, the solubility in organic solvents such as acetonitrile, the reaction temperatures, and the yields obtained under optimized conditions are discussed . These properties are essential for understanding the behavior of the compound during synthesis and its potential applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One of the key applications of compounds related to (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is in the synthesis and evaluation of their antimicrobial activities. A study highlighted the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes. These compounds, derived from amino-benzothiazole and 2-formylbenzoic acid, have shown good antimicrobial activity against bacterial strains causing infections in various parts of the body, including the mouth, lungs, breast, and gastrointestinal tract (Mishra et al., 2019).
Anticancer Potential
The structural motif of benzothiazole is also explored for its anticancer potential. Synthesis of new imidazolyl acetic acid derivatives, including those with 4-fluorobenzylidene components, has shown significant anti-inflammatory and analgesic activities, which indirectly supports their utility in designing anticancer agents (Khalifa & Abdelbaky, 2008). Moreover, novel fluoro-substituted Benzo[b]pyran compounds, which share a similar synthetic pathway or structural resemblance with this compound, have been tested against lung cancer cell lines, showing promising anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).
Enzyme Inhibition for Diabetic Complications
Another significant application area is the synthesis of iminothiazolidin-4-one acetate derivatives for enzyme inhibition, specifically targeting aldose reductase inhibitors for the treatment of diabetic complications. These compounds have shown high inhibitory potency, presenting a potential pathway for novel drug development for managing diabetic complications (Ali et al., 2012).
Propriétés
IUPAC Name |
methyl 2-[2-(4-chlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACFBRYUPBJFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)




![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)